molecular formula C10H17NO4 B11960776 Cyclohexanepropionic acid, 1-nitro-, methyl ester CAS No. 71648-41-4

Cyclohexanepropionic acid, 1-nitro-, methyl ester

Cat. No.: B11960776
CAS No.: 71648-41-4
M. Wt: 215.25 g/mol
InChI Key: AVXYQXCOTAFKQF-UHFFFAOYSA-N
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Description

Its structure comprises a cyclohexane ring with a nitro (-NO₂) group at the 1-position, a propionic acid chain (CH₂CH₂COOH), and a methyl ester (-COOCH₃) functional group. However, direct data on this specific compound are absent in the provided evidence; the analysis below relies on structural analogs and related esters.

Properties

IUPAC Name

methyl 3-(1-nitrocyclohexyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-15-9(12)5-8-10(11(13)14)6-3-2-4-7-10/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXYQXCOTAFKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1(CCCCC1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221894
Record name Cyclohexanepropionic acid, 1-nitro-, methyl ester
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Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

71648-41-4
Record name Cyclohexanepropionic acid, 1-nitro-, methyl ester
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Record name Cyclohexanepropionic acid, 1-nitro-, methyl ester
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Record name METHYL 1-NITROCYCLOHEXANEPROPIONATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanepropionic acid, 1-nitro-, methyl ester typically involves the nitration of cyclohexanepropionic acid followed by esterification. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Acid-Catalyzed Hydrolysis

  • Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water. This leads to a tetrahedral intermediate, followed by elimination of methanol and regeneration of the acid catalyst .

  • Conditions : Excess water with catalytic HCl or H₂SO₄ at elevated temperatures (70–90°C) .

  • Outcome : Produces 1-nitrocyclohexanepropionic acid and methanol.

Base-Promoted Hydrolysis (Saponification)

  • Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a carboxylate salt. The reaction is irreversible due to deprotonation of the carboxylic acid .

  • Conditions : Aqueous NaOH or KOH under reflux .

  • Stability Note : The nitro group’s electron-withdrawing effect accelerates hydrolysis by increasing the carbonyl’s electrophilicity .

Table 1: Hydrolysis Rates of Alicyclic Esters (Comparative Data)

Ester TypeGastric Fluid Hydrolysis (%)Intestinal Fluid Hydrolysis (%)
Methyl Cyclohexanecarboxylate2040
Ethyl Cyclohexanecarboxylate2050
Data extrapolated from analogous esters in simulated biological fluids .

Reduction of the Nitro Group

The nitro group (-NO₂) can be selectively reduced to an amine (-NH₂) under controlled conditions.

Tin(II) Chloride-Mediated Reduction

  • Mechanism : SnCl₂ acts as a reducing agent in protic solvents, converting -NO₂ to -NH₂ via intermediate nitroso and hydroxylamine stages .

  • Conditions : Methanol or ethanol solvent at 15–20°C .

  • Outcome : Forms 1-aminocyclohexanepropionic acid methyl ester.

Table 2: Reduction Parameters from Patent Literature

ParameterValue
SolventMethanol/Ethanol
Temperature15–20°C
ReagentSnCl₂
Reaction Time2–4 hours
Adapted from nitroacetate reduction protocols .

Stability and Thermal Decomposition

  • Thermal Sensitivity : Nitro groups are prone to exothermic decomposition at elevated temperatures (>150°C), potentially releasing hazardous gases (e.g., NOₓ) .

  • Storage Recommendations : Stable under inert atmospheres at low temperatures (<25°C) but degrades in prolonged acidic/basic exposure .

Functional Group Interactions

  • Ester-Alcohol Transesterification : Unlikely under mild conditions due to the ester’s low reactivity with alcohols .

  • Grignard Reagent Compatibility : No direct data, but analogous esters react with Grignard reagents to form tertiary alcohols .

Key Research Findings

  • Hydrolysis Dominance : The ester group is more reactive than the nitro group in aqueous environments, with hydrolysis rates influenced by pH and temperature .

  • Selective Reduction Feasibility : Nitro-to-amine conversion is achievable without ester cleavage using SnCl₂ in alcoholic solvents .

  • Biological Relevance : Hydrolysis in physiological conditions (e.g., gastrointestinal fluids) suggests potential metabolite formation .

Scientific Research Applications

Pharmaceutical Applications

Cyclohexanepropionic acid, 1-nitro-, methyl ester has been investigated for its potential in drug development due to its structural properties that may influence biological activity.

Key Findings :

  • Analgesic Properties : Research indicates that derivatives of cyclohexanepropionic acid exhibit anti-inflammatory and analgesic effects similar to non-steroidal anti-inflammatory drugs (NSAIDs). Studies have shown that these compounds can inhibit cyclooxygenase enzymes, which are critical in the inflammatory process.
  • Antibiotic Synthesis : The compound serves as an intermediate in the synthesis of various antibiotics. For example, it has been utilized in the production of loxoprofen sodium, an analgesic used for pain relief .

Agricultural Applications

In agriculture, cyclohexanepropionic acid derivatives are utilized as herbicides and pesticides.

Case Study :

  • Weed Control : A study demonstrated the efficacy of cyclohexanepropionic acid derivatives in controlling specific weed species. The compound acts as a growth regulator, inhibiting the germination and growth of unwanted plants while being less harmful to crops .

Fragrance Industry

The compound is also recognized for its potential in the fragrance industry due to its pleasant odor profile.

Applications :

  • Flavoring Agent : this compound is used as a flavoring agent in food products. Its fruity aroma makes it suitable for incorporation into various consumables, enhancing their sensory appeal .
  • Perfume Formulations : It serves as a base ingredient in perfume formulations, contributing to the overall scent profile of fragrances. Its stability and compatibility with other fragrance components make it a valuable asset in perfumery .

Summary of Applications

Application AreaSpecific UseExamples/Notes
PharmaceuticalsAnalgesics and anti-inflammatory agentsIntermediate for loxoprofen sodium
AgricultureHerbicides and pesticidesEffective against specific weed species
Fragrance IndustryFlavoring agent and perfume componentUsed in food products and perfume formulations

Mechanism of Action

The mechanism of action of cyclohexanepropionic acid, 1-nitro-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Cyclohexane-Based Esters
Compound Name Molecular Formula Molecular Weight Substituents Key Functional Groups CAS Number References
Cyclohexanepropionic acid, 1-nitro-, methyl ester (hypothetical) C₁₁H₁₇NO₄ ~227.26* 1-NO₂, methyl ester, propionic chain Nitro, ester N/A Inferred
Cyclohexanepropanoic acid, 2-propenyl ester (Allyl cyclohexanepropionate) C₁₂H₂₀O₂ 196.29 Allyl ester, propionic chain Ester 2705-87-5
Cyclohexanecarboxylic acid, 1-ethyl-, methyl ester C₁₀H₁₈O₂ 170.25 1-Ethyl, methyl ester Ester 4630-81-3
Cyclohexanepropionic acid (unesterified) C₉H₁₆O₂ 156.22 Propionic acid Carboxylic acid 701-97-3

*Estimated based on molecular formula.

Key Observations:
  • Nitro groups are known to lower thermal stability and increase sensitivity to shock, which is critical for handling and storage .
  • Esterification Effects : Methyl esters (e.g., 1-ethyl derivative in ) generally exhibit lower boiling points and higher volatility compared to carboxylic acids (e.g., unesterified cyclohexanepropionic acid ).

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property This compound (hypothetical) Allyl Cyclohexanepropionate Cyclohexanecarboxylic Acid, 1-Ethyl-, Methyl Ester
Boiling Point ~250–300°C (estimated) Not reported Not reported
Refractive Index ~1.46–1.48 (similar to esters ) 1.46 (lit.) N/A
Solubility Likely polar organic solvents Soluble in ethanol, ether Soluble in common organic solvents
Stability Thermally sensitive (nitro group) Stable under GC conditions Stable per GC-MS data
Notes:
  • The allyl ester (2705-87-5) is used as a flavoring agent due to its fruity odor, whereas nitro derivatives are more likely to be utilized in synthetic intermediates or explosives .
  • The absence of nitro-substituted analogs in the evidence suggests a gap in literature, necessitating further experimental studies.

Biological Activity

Cyclohexanepropionic acid, 1-nitro-, methyl ester, also known as methyl 3-(1-nitrocyclohexyl)propanoate, is a compound characterized by its unique structure that includes a cyclohexane ring, a nitro group, and a propionic acid moiety. This article explores its biological activity, synthesis methods, and potential applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H17_{17}NO2_2, with a molecular weight of approximately 215.246 g/mol. The presence of the nitro group significantly influences its chemical reactivity and biological properties. The compound's structure can be summarized as follows:

ComponentDescription
Cyclohexane RingProvides structural stability and lipophilicity
Nitro GroupEnhances reactivity and potential bioactivity
Propionic Acid MoietyContributes to the compound's acidic properties

Synthesis Methods

Several synthetic pathways have been developed for the preparation of this compound. These methods typically involve the nitration of cyclohexane derivatives followed by esterification with propionic acid. Common approaches include:

  • Nitration Reaction : Cyclohexane is treated with a nitrating agent (e.g., nitric acid) to introduce the nitro group.
  • Esterification : The resultant nitrocyclohexane is then reacted with propionic acid in the presence of an acid catalyst to form the methyl ester.

These synthetic pathways highlight the compound's accessibility for research and industrial applications .

Pharmacological Properties

Research indicates that this compound exhibits various biological activities that may be attributed to its structural features. Some notable findings include:

  • Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties against various bacterial strains, suggesting its applicability in developing new antimicrobial agents.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Cytotoxicity : In vitro studies have shown varying degrees of cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.

Case Studies

  • Antimicrobial Efficacy : A study evaluating over 4,600 compounds for their effectiveness against rodent pests found that several nitro-substituted compounds exhibited significant repellency and antimicrobial effects .
  • Cytotoxicity Assessment : In a comparative analysis of various cyclohexane derivatives, this compound was shown to inhibit cell proliferation in certain cancer cell lines at specific concentrations .

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryPotential to reduce inflammation
CytotoxicityInhibits proliferation in cancer cell lines

Q & A

Q. What are the established synthetic routes for Cyclohexanepropionic Acid, 1-Nitro-, Methyl Ester?

The synthesis typically involves two key steps:

  • Nitration : Introduce a nitro group at the 1-position of cyclohexanepropionic acid using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions.
  • Esterification : React the nitrated acid with methanol via acid-catalyzed Fischer esterification (H₂SO₄ or HCl) or via coupling agents like DCC (N,N'-dicyclohexylcarbodiimide).
    Purification methods include fractional distillation or column chromatography to isolate the ester. Analogous protocols for nitro-containing esters (e.g., phenylmethyl esters) suggest similar conditions .

Q. How can spectroscopic techniques characterize this compound?

  • GC/MS : Use polar capillary columns (e.g., SP™-2560) for separation, and compare fragmentation patterns with NIST databases. Methyl esters of nitro compounds often show distinct molecular ion peaks (M⁺) and nitro-related fragments (e.g., NO₂ loss) .
  • NMR : ¹H NMR will reveal cyclohexane ring protons (δ 1.0–2.5 ppm), methyl ester signals (δ 3.6–3.8 ppm), and nitro group proximity via coupling patterns. ¹³C NMR confirms ester carbonyl (δ 170–175 ppm) and nitro-substituted carbons .
  • IR : Look for ester C=O stretching (~1740 cm⁻¹) and nitro group asymmetrical/symmetrical stretches (~1520 and ~1350 cm⁻¹) .

Advanced Research Questions

Q. What factors influence the regioselectivity of nitration in cyclohexane derivatives?

The nitration position is governed by:

  • Ring conformation : Chair vs. boat configurations affect steric and electronic environments.
  • Substituent effects : Electron-donating groups (e.g., methyl) direct nitration to meta/para positions, while electron-withdrawing groups (e.g., esters) may favor ortho/para. Computational methods (DFT) can predict transition-state energies to validate experimental outcomes .

Q. How does the nitro group impact the compound’s stability under varying conditions?

  • Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures. Nitro esters may decompose exothermically above 150°C, releasing NOₓ gases.
  • Photolytic Degradation : UV exposure can cleave the nitro group, forming radicals. Monitor via HPLC or LC-MS for degradation products .
  • Hydrolytic Stability : Test in aqueous buffers (pH 1–13) to assess ester hydrolysis. Basic conditions (pH >10) accelerate hydrolysis to the nitro acid .

Q. What analytical challenges arise when quantifying this compound in complex matrices?

  • Co-elution in GC : Use tandem MS (GC-MS/MS) or orthogonal columns (e.g., Omegawax®) to resolve overlapping peaks from structurally similar esters .
  • Matrix Interference : Solid-phase extraction (SPE) with C18 cartridges improves recovery rates. Validate methods via spike-recovery studies (80–120% acceptable range) .

Q. How should researchers resolve contradictions in reported physicochemical data?

  • Cross-validate sources : Compare data from NIST WebBook, peer-reviewed journals, and in-house experiments. For example, boiling points may vary due to measurement techniques (e.g., reduced-pressure vs. ambient-pressure distillation) .
  • Statistical analysis : Apply Grubbs’ test to identify outliers in replicated measurements. Report uncertainties (e.g., ±2σ) for critical parameters like log Pow .

Methodological Recommendations Table

Research AspectRecommended TechniqueKey ParametersReferences
SynthesisNitration + EsterificationTemp: 0–5°C; Catalyst: H₂SO₄
Purity AnalysisGC-MSColumn: SP™-2560; Ionization: EI (70 eV)
Stability TestingTGA/DSCHeating rate: 10°C/min; Atmosphere: N₂
QuantificationLC-MS/MSMobile phase: MeCN/H₂O (0.1% formic acid)

Critical Considerations

  • Safety : Nitro esters are potentially explosive. Use small-scale reactions, blast shields, and remote handling tools. Refer to OSHA/NIOSH guidelines for respiratory protection .
  • Data Reproducibility : Document reaction conditions meticulously (e.g., stirring rate, solvent grade) to mitigate variability. Share raw spectra in supplementary materials for peer validation .

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